[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane
Description
The compound [8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane is a highly complex phosphine-containing benzoxazine derivative. Its structure features two 2,3-dihydro-1,4-benzoxazine rings interconnected via a bis(3,5-dimethylphenyl)phosphanyl group, with additional methyl substituents on the benzoxazine moieties. The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups and the rigid benzoxazine framework, which may enhance stability and modulate reactivity .
Structural elucidation of such compounds typically involves NMR spectroscopy (as seen in for analogous compounds) and X-ray crystallography via programs like SHELX .
Properties
CAS No. |
649559-70-6 |
|---|---|
Molecular Formula |
C50H54N2O2P2 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H54N2O2P2/c1-31-19-32(2)24-39(23-31)55(40-25-33(3)20-34(4)26-40)45-13-11-43-49(53-17-15-51(43)9)47(45)48-46(14-12-44-50(48)54-18-16-52(44)10)56(41-27-35(5)21-36(6)28-41)42-29-37(7)22-38(8)30-42/h11-14,19-30H,15-18H2,1-10H3 |
InChI Key |
NVDNAKSQNFTFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)N(CCO3)C)C4=C(C=CC5=C4OCCN5C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions The initial steps might include the formation of the benzoxazine rings through a condensation reaction between an amine and a phenol derivative
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
2.1. Polymerization Reactions
Benzoxazine rings are well-known for undergoing thermally induced ring-opening polymerization , forming three-dimensional networks . The bisphosphine groups may influence:
-
Kinetics : Acting as catalysts or cross-linking agents.
-
Thermal Stability : Methyl groups could enhance heat resistance.
2.2. Coordination Chemistry
The phosphine groups ([P] atoms) are strong σ-donors, making them suitable for forming transition metal complexes . Potential applications:
-
Catalytic Systems : Ligand in organometallic catalysts (e.g., metal-mediated coupling reactions).
-
Material Science : Precursor for metal-organic frameworks (MOFs) or coordination polymers .
2.3. Nucleophilic Substitution
Electron-rich benzoxazine rings may undergo nucleophilic aromatic substitution at activated positions. This could facilitate:
-
Functionalization : Introduction of reactive groups (e.g., halides, amines).
-
Cross-Coupling : Participation in reactions like Suzuki or Ullmann coupling .
Comparative Analysis of Structural Features and Reactions
| Feature | Potential Reaction | Impact |
|---|---|---|
| Benzoxazine rings | Polymerization | Formation of thermally stable networks |
| Bisphosphine groups | Coordination with transition metals | Catalytic applications or MOF synthesis |
| Methyl substituents | Enhanced thermal stability | Reduced reactivity at high temperatures |
| Aromaticity (benzoxazine) | Nucleophilic substitution | Functionalization for advanced materials |
Scientific Research Applications
Asymmetric Synthesis
Phosphine ligands are widely recognized for their role in asymmetric synthesis. The compound has shown promise as a ligand in transition metal-catalyzed reactions. Its unique structure allows for enhanced selectivity and reactivity in processes such as:
- Cross-coupling reactions : The compound can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
- Hydrogenation reactions : Its application as a ligand in hydrogenation processes has been investigated, leading to high enantioselectivity and yield in the production of chiral compounds.
Coordination Chemistry
The compound's ability to form stable complexes with transition metals enhances its utility in coordination chemistry. It can stabilize various oxidation states of metals like palladium and platinum, making it valuable for:
- Catalytic cycles : Its coordination with metals can lead to the development of new catalytic cycles that improve reaction efficiencies.
- Metal-organic frameworks : The compound's structural properties allow for its incorporation into metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of novel polymers:
- Phosphine-based polymers : The incorporation of this phosphine ligand into polymer backbones can enhance thermal stability and mechanical properties.
- Conductive materials : Research has indicated that phosphine ligands can contribute to the conductivity of polymeric materials, making them suitable for electronic applications.
Nanomaterials
The compound's properties make it a candidate for creating functionalized nanomaterials:
- Nanocomposites : By integrating this phosphine ligand into nanocomposite structures, researchers aim to improve the mechanical strength and thermal resistance of materials used in various applications from aerospace to automotive industries.
Drug Development
In medicinal chemistry, phosphine ligands have been explored for their potential in drug development:
- Targeted therapy : The compound may serve as a ligand for targeted drug delivery systems where metal complexes can be designed to deliver therapeutic agents directly to specific cells or tissues.
- Anticancer agents : Preliminary studies suggest that transition metal complexes formed with this ligand exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Diagnostic Imaging
The ability of metal complexes with phosphine ligands to act as imaging agents is another area of interest:
- MRI contrast agents : Research is ongoing into the use of this compound's metal complexes as MRI contrast agents due to their favorable relaxation properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it would coordinate to a metal center, altering the electronic properties of the metal and facilitating various chemical transformations. In biological systems, it might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, comparisons are drawn to structurally related phosphines and benzoxazine derivatives. Key analogs include:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Steric and Electronic Modulation :
The target compound’s 3,5-dimethylphenyl groups impart greater steric hindrance compared to simpler triphenylphosphine (PPh₃) ligands. This bulk may enhance selectivity in catalytic reactions by preventing undesired side interactions, a feature shared with other hindered phosphines like BINAP .
Benzoxazine Core vs. Spirocyclic Systems :
Unlike spiropiperazine derivatives (e.g., compounds in ), the dihydrobenzoxazine rings in the target compound provide planar rigidity rather than 3D spirocyclic constraints. This difference could influence binding modes in catalytic or biological contexts .
Synthetic Accessibility: The compound’s synthesis likely involves multi-step phosphorylation and cyclization, akin to methods for diphenylmethane derivatives (). However, the incorporation of two benzoxazine rings increases complexity compared to mono-heterocyclic phosphines .
The benzoxazine-phosphine hybrid may exhibit unique interactions with protein targets, differing from simpler aryl phosphines or heterocycles .
Biological Activity
The compound 8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane is a complex phosphine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 694.82 g/mol. The structure features multiple aromatic rings and phosphine groups that contribute to its reactivity and potential biological activity.
Anticancer Properties
Recent studies have indicated that phosphine compounds can exhibit significant anticancer properties. For instance, related phosphine ligands have shown efficacy in enhancing the cytotoxicity of metal complexes against various cancer cell lines. The specific compound under discussion has not been extensively studied in isolation; however, the broader class of phosphine derivatives has demonstrated:
- Cytotoxicity : Many phosphines are known to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane depolarization and caspase activation .
- Selectivity : Compounds similar to this one have been reported to have a high selectivity index (SI), indicating lower toxicity towards non-malignant cells compared to malignant ones .
The proposed mechanisms through which phosphine compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that phosphines can inhibit key enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : Phosphines may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .
Synthesis and Characterization
The synthesis of this compound involves several steps typical for complex phosphines:
- Formation of Benzoxazine Rings : The initial step typically involves the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions.
- Phosphination : Subsequent reactions introduce phosphine groups through nucleophilic substitution methods.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have explored the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Handling phosphine-containing compounds requires stringent safety measures. Key protocols include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, especially during synthesis or purification steps .
- Storage : Store in airtight, chemically resistant containers under inert gas (e.g., argon) to prevent oxidation. Label containers with hazard warnings and CAS number .
- Waste Disposal : Follow institutional guidelines for hazardous waste, particularly for phosphorus-containing byproducts .
Advanced Research Questions
Q. What synthetic strategies are effective for constructing this compound, particularly regarding phosphine coordination?
- Methodological Answer : Cu(II)-mediated cascade dehydrogenation (as demonstrated for structurally related diphenylmethane derivatives) provides a viable framework . Key considerations:
- Catalyst Optimization : Screen Cu(II) salts (e.g., Cu(OAc)₂) with ligands to enhance reaction efficiency. Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphine coordination .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Control temperature (80–120°C) to avoid side reactions .
- Purification : Employ column chromatography with silica gel or alumina, followed by recrystallization in toluene/hexane mixtures to isolate high-purity product .
Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve ambiguities. For example, overlapping aromatic signals in NMR can be deconvoluted using 2D techniques (e.g., COSY, HSQC) .
- Impurity Profiling : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate impurities, followed by LC-MS/MS analysis to identify degradation byproducts or synthetic intermediates .
- Cross-Referencing : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to validate assignments .
Q. What computational modeling approaches are suitable for predicting the catalytic behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry of the phosphine ligand and its metal complexes (e.g., Pd, Ru) to predict binding energies and reaction pathways. Software like Gaussian or ORCA can model electronic properties .
- COMSOL Multiphysics Integration : Simulate reaction kinetics in flow reactors by coupling mass transport equations with catalytic turnover rates. AI-driven parameter optimization (e.g., Bayesian algorithms) can refine predictions .
- Molecular Dynamics (MD) : Study solvent effects and ligand flexibility under varying temperatures to inform experimental solvent selection .
Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under various conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60–80°C), UV light, and acidic/alkaline conditions. Monitor degradation via HPLC-UV/Vis with C18 columns (e.g., Chromolith) and mobile phases like methanol/buffer (65:35) .
- Stability-Indicating Assays : Validate methods per ICH guidelines by spiking degradation products into pure samples. Use LC-MS to confirm degradation pathways (e.g., oxidation of phosphine to phosphine oxide) .
- Environmental Impact Assessment : Analyze biodegradation in wastewater matrices using SPE followed by high-resolution mass spectrometry (HRMS) to detect trace metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
